molecular formula C21H26ClN3O3 B12129003 N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Cat. No.: B12129003
M. Wt: 403.9 g/mol
InChI Key: FGVQFXYMVIQAAD-UHFFFAOYSA-N
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Description

N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with an appropriate epoxide to form the intermediate compound. This intermediate is then reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.

Scientific Research Applications

N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in its structure allows it to bind effectively to certain receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-[4-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C21H26ClN3O3/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22/h2-9,18,27H,10-15H2,1H3,(H,23,26)

InChI Key

FGVQFXYMVIQAAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O

Origin of Product

United States

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